4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Piperidine regiochemistry GPCR allosteric modulation Tubulin polymerization inhibition

4-[3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (CAS 1638612-76-6) is a heterocyclic building block in which a piperidine ring is connected at the 4‑position to a 1,2,4‑oxadiazole core that bears a 1‑methyl‑1H‑pyrrol‑2‑yl substituent at the 3‑position. The commercially supplied hydrochloride salt (C₁₂H₁₇ClN₄O, MW = 268.74 g·mol⁻¹, typical purity ≥ 95 %) is formulated to enhance aqueous solubility relative to the free base.

Molecular Formula C12H17ClN4O
Molecular Weight 268.74 g/mol
CAS No. 1638612-76-6
Cat. No. B1458651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
CAS1638612-76-6
Molecular FormulaC12H17ClN4O
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C2=NOC(=N2)C3CCNCC3.Cl
InChIInChI=1S/C12H16N4O.ClH/c1-16-8-2-3-10(16)11-14-12(17-15-11)9-4-6-13-7-5-9;/h2-3,8-9,13H,4-7H2,1H3;1H
InChIKeyICAMPCNBKUGSEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride (CAS 1638612-76-6): Procurement-Ready Building Block for CNS and Kinase-Targeted Libraries


4-[3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (CAS 1638612-76-6) is a heterocyclic building block in which a piperidine ring is connected at the 4‑position to a 1,2,4‑oxadiazole core that bears a 1‑methyl‑1H‑pyrrol‑2‑yl substituent at the 3‑position. The commercially supplied hydrochloride salt (C₁₂H₁₇ClN₄O, MW = 268.74 g·mol⁻¹, typical purity ≥ 95 %) is formulated to enhance aqueous solubility relative to the free base . The 1,2,4‑oxadiazole scaffold has been validated as a metabolically stable bioisostere of ester and amide functionalities in multiple chemotypes, including mGluR5 positive allosteric modulators, FXR antagonists, and tubulin inhibitors [1][2]. However, no peer‑reviewed biological data specific to this compound have been identified, positioning it primarily as a customizable fragment for hit‑to‑lead optimization rather than a fully characterized probe.

Why Unvalidated 4‑Piperidinyl‑1,2,4‑Oxadiazole Analogs Cannot Substitute for CAS 1638612‑76‑6 in CNS and Antimicrobial SAR Campaigns


The 1‑methyl‑1H‑pyrrol‑2‑yl substituent is not a neutral decoration. Within the pyrrole‑oxadiazole‑piperidine series, N‑alkylation of the pyrrole ring (methyl vs. ethyl vs. H) and the position of the piperidine junction (4‑ vs. 3‑ vs. 2‑yl) have been shown to produce divergent target engagement and antiproliferative potency. For example, in a closely related series of 5‑(piperidin‑4‑yl)‑1,2,4‑oxadiazole HsClpP agonists, an EC₅₀ shift from >30 µM to 1.30 µM was achieved through peripheral fragment optimization, and replacement of the terminal heterocycle could increase cellular IC₅₀ values by more than 21‑fold [1]. Generic substitution with regioisomeric or des‑methyl analogs therefore risks ablation of the precise conformational and electronic profile required for target binding, making empirical validation with the exact CAS‑numbered entity indispensable for reproducible SAR [2].

CAS 1638612‑76‑6 Quantitative Differentiation Evidence: Regiochemistry, Salt Form, and Fragment Space Uniqueness Versus Regioisomeric and N‑Alkyl Analogs


4‑Piperidinyl Connectivity Enables GPCR‑ and Tubulin‑Directed Chemotype Access Not Observed with 2‑ or 3‑Piperidinyl Isomers

The 4‑substituted piperidine attachment point in CAS 1638612‑76‑6 aligns with the scaffold geometry required for mGluR5 positive allosteric modulation and tubulin inhibition. In the patent‑defined mGluR5 PAM series, 4‑piperidinyl oxadiazoles bearing pyrrole groups are explicitly claimed as active cores, while 2‑ and 3‑piperidinyl regioisomers are absent from the exemplified compound list, suggesting a strong positional preference for target engagement [1]. Similarly, the antiproliferative tubulin inhibitor chemotype originating from 4‑(1,2,4‑oxadiazol‑5‑yl)piperidine‑1‑carboxamides produced a lead compound with 120 nM antiproliferative potency (SRB assay, HeLa cells), and the 4‑piperidinyl linkage was essential for maintaining the correct vector to the colchicine binding site [2]. CAS 1638612‑76‑6 preserves the identical 4‑piperidinyl‑oxadiazole geometry and adds a 1‑methylpyrrole ring for π‑stacking and hydrogen‑bonding interactions, whereas 2‑ and 3‑piperidinyl variants (e.g., CAS 1708264‑18‑9 and CAS 1710661‑62‑3) present different exit vectors that are incompatible with the established pharmacophore models .

Piperidine regiochemistry GPCR allosteric modulation Tubulin polymerization inhibition Structure‑activity relationship

N‑Methyl‑1H‑pyrrol‑2‑yl Substituent Introduces Defined π‑Donor Character Absent in Ethyl, Des‑methyl, or Aryl Analogs

The N‑methyl group on the pyrrole ring of CAS 1638612‑76‑6 blocks a hydrogen‑bond donor site present in the des‑methyl analog (CAS not identified in public databases; general class inference) while simultaneously tuning the electron density of the heterocycle. In the broader pyrrole‑oxadiazole class, compounds bearing an N‑methylpyrrole moiety have demonstrated interactions with cytochrome P450 enzymes and exhibit IC₅₀ values in the sub‑micromolar to low micromolar range against cancer cell lines (e.g., MCF‑7 IC₅₀ below 20 µM for 1H‑pyrrole‑1,2,4‑oxadiazole hybrids) [1]. The ethyl‑substituted analog (CAS 1707379‑04‑1) introduces additional conformational flexibility (two rotatable bonds in the ethyl group vs. zero in the methyl group) and increases logP, potentially altering ADME properties and target selectivity compared with the methyl variant . No direct head‑to‑head biological comparison between the methyl and ethyl analogs has been published, but the difference in rotatable bond count (Δ = +2 for ethyl) is a well‑established predictor of oral bioavailability divergence [2].

Pyrrole N‑alkylation Electronic effects Cytochrome P450 interaction π‑Stacking potential

Hydrochloride Salt Provides Aqueous Solubility Advantage Over Free Base for In Vitro Assay Preparation

CAS 1638612‑76‑6 is supplied as the hydrochloride salt, which offers a well‑characterized solubility advantage over the corresponding free base (CAS 1638666‑45‑1). The free base is reported with a purity of 97 %, but its aqueous solubility is intrinsically lower due to the absence of the ionizable hydrochloride counterion . In the 4‑(1,2,4‑oxadiazol‑5‑yl)piperidine series, conversion to the hydrochloride salt is a standard practice to facilitate dissolution in aqueous buffers (e.g., PBS, HBSS) for biochemical and cell‑based assays . While no comparative solubility measurement (e.g., kinetic solubility at pH 7.4) has been published for this specific pair, the general principle that hydrochloride salts of piperidine‑containing compounds exhibit ≥ 10‑fold higher aqueous solubility than their free‑base counterparts is widely documented [1].

Solubility enhancement Hydrochloride salt Assay compatibility Formulation science

1,2,4‑Oxadiazole Core Confers Metabolic Stability Advantage Over 1,3,4‑Oxadiazole and Ester Bioisosteres

The 1,2,4‑oxadiazole ring in CAS 1638612‑76‑6 is a recognized metabolically stable bioisostere of ester and amide functionalities. In the 11β‑hydroxysteroid dehydrogenase 1 (11β‑HSD1) inhibitor program, replacement of an amide group with a 1,2,4‑oxadiazole ring was explicitly employed to improve pharmacokinetic properties while preserving inhibitory potency [1]. Furthermore, in the FXR antagonist series, 1,2,4‑oxadiazole derivatives demonstrated sub‑micromolar cellular potency (IC₅₀ = 0.127 ± 0.02 µM) with favorable in vitro metabolic stability in human liver microsomes [2]. The 1,3,4‑oxadiazole regioisomer, while also bioactive, exhibits different electronic distribution and metabolic susceptibility; comparative studies in the oxadiazole literature indicate that the 1,2,4‑isomer generally shows superior hydrolytic stability [3]. No direct head‑to‑head metabolic stability comparison between CAS 1638612‑76‑6 and a 1,3,4‑oxadiazole analog has been published.

Metabolic stability 1,2,4‑oxadiazole Bioisostere Microsomal clearance

Priority Application Scenarios for CAS 1638612‑76‑6: Where This Building Block Delivers Maximum Procurement Value


Fragment‑Based and DNA‑Encoded Library (DEL) Synthesis Targeting Class C GPCRs (mGluR5, FXR) and Tubulin

The 4‑piperidinyl‑1,2,4‑oxadiazole‑pyrrole scaffold is pre‑aligned with the pharmacophore requirements of mGluR5 PAMs (as defined in patent EA014081B1) and FXR antagonists (as demonstrated by the 0.127 µM cellular IC₅₀ of compound 13 in the FXR series). The hydrochloride salt form enables direct dissolution in aqueous coupling buffers for on‑DNA chemistry or fragment soaking experiments. The free secondary amine of the piperidine ring provides a single, well‑defined derivatization handle for amide coupling, sulfonamide formation, or reductive amination, minimizing side‑product complexity in library construction [1].

SAR Exploration of N‑Alkylpyrrole Electronic Effects on Cytochrome P450 and Kinase Inhibition

The N‑methylpyrrole moiety of CAS 1638612‑76‑6 represents the smallest possible N‑alkyl substituent, providing a baseline electronic profile for systematic SAR studies. Researchers can benchmark the methyl variant against the ethyl analog (CAS 1707379‑04‑1) to quantify the impact of N‑alkyl chain length on CYP450 inhibition (IC₅₀ shift) and kinase selectivity. This approach has been validated in the pyrrole‑oxadiazole class where N‑alkyl modifications produced measurable potency differences in MAO‑A inhibition assays [2].

Antiproliferative Agent Development Leveraging the 4‑(1,2,4‑Oxadiazol‑5‑yl)piperidine Tubulin Inhibitor Chemotype

The 4‑(1,2,4‑oxadiazol‑5‑yl)piperidine substructure of CAS 1638612‑76‑6 directly matches the core scaffold of a validated tubulin inhibitor class that produced a lead with 120 nM antiproliferative potency in HeLa cells. Addition of the 1‑methylpyrrole group at the oxadiazole 3‑position offers an unexplored vector for extending into the colchicine binding site or engaging adjacent tubulin residues. Procurement of the pre‑formed hydrochloride salt bypasses the need for an in‑house oxadiazole cyclization step, accelerating the SAR cycle [3].

Physicochemical Property Benchmarking in CNS MPO‑Optimized Library Design

With a molecular weight of 268.74 g·mol⁻¹ (salt form), only one hydrogen‑bond donor (piperidine NH), and a predicted CNS MPO score above 4.5, CAS 1638612‑76‑6 resides in favorable CNS drug‑like chemical space. Its use as a core scaffold in parallel synthesis allows systematic exploration of N‑piperidine substituents while maintaining the CNS‑favorable physicochemical profile conferred by the 1,2,4‑oxadiazole‑pyrrole core, as demonstrated in the mGluR5 PAM patent series [4].

Quote Request

Request a Quote for 4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.